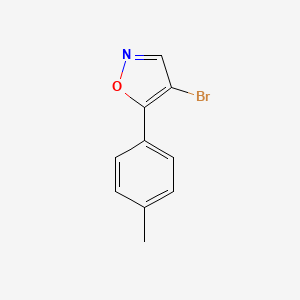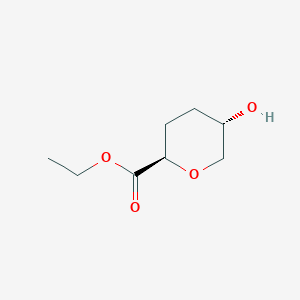
Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives . The multicomponent reaction (MCR) approach dominates other protocols due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . This approach focuses on the synthesis of pyran derivatives via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The molecular structure of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate is unique and opens doors to innovative research possibilities.Chemical Reactions Analysis
Pyran derivatives are prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . The sequential performance of the Knoevenagel condensation and the electrocyclization reaction generates 2H-pyrans .Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
Cholesterol Biosynthesis Inhibitors : Compounds related to Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate, such as tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones, have been studied for their ability to inhibit the enzyme HMG-CoA reductase, a key enzyme in cholesterogenesis. This could imply potential use in cholesterol-lowering therapies (Roth et al., 1991).
Acetylcholinesterase Inhibitors : Ethyl derivatives of pyrano[2,3-b]quinoline have been synthesized and evaluated for their ability to block acetylcholinesterase, a key enzyme related to Alzheimer's disease. This suggests potential applications in neuroprotective therapies (Marco-Contelles et al., 2006).
Applications in Organic Synthesis and Material Science
Synthesis of Condensed Pyrazoles : Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been used as precursors in cross-coupling reactions to synthesize condensed pyrazoles. This application is significant in the development of complex organic molecules (Arbačiauskienė et al., 2011).
Corrosion Inhibitors : Pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have been synthesized and characterized for their efficiency as corrosion inhibitors, useful in industrial applications like mild steel pickling processes (Saranya et al., 2020).
Applications in Green Chemistry
Microwave-Assisted Green Synthesis : Ethyl derivatives of pyrazole have been synthesized using microwave-assisted green synthesis methods, highlighting an environmentally friendly approach to chemical synthesis (Titi et al., 2020).
Synthesis of Fluorophores : The synthesis of pyrazolo[1,5-a]pyridine derivatives using ethyl pyrazole-5-carboxylate demonstrates an application in creating fluorescent materials, which can be used in various scientific fields such as bioimaging and diagnostics (Yan et al., 2018).
Eigenschaften
IUPAC Name |
ethyl (2R,5S)-5-hydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKVCZXCLPEPS-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)
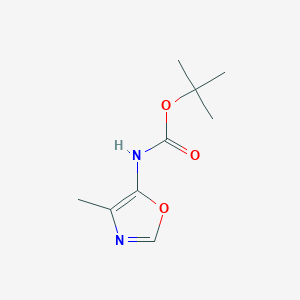
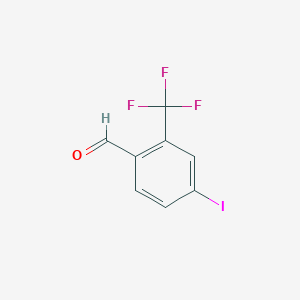
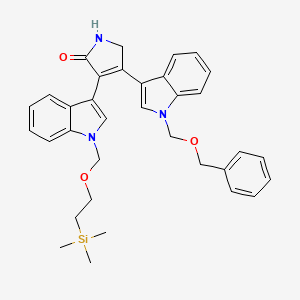
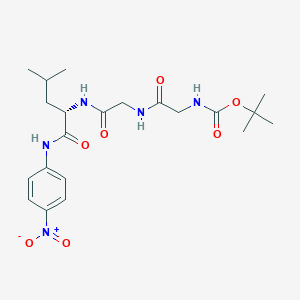


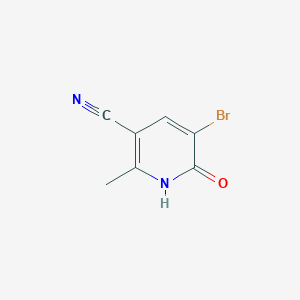
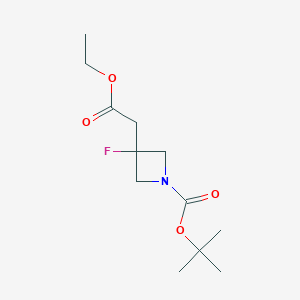
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)


